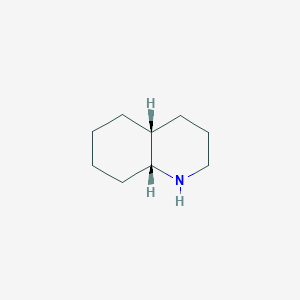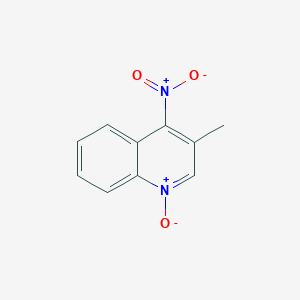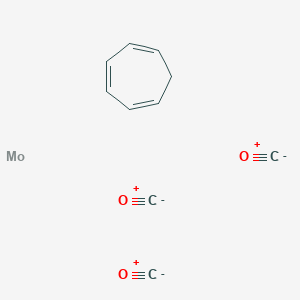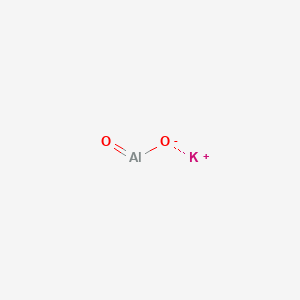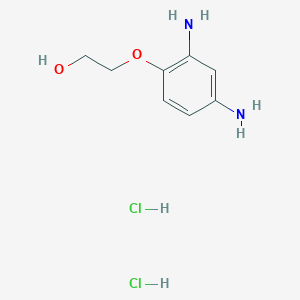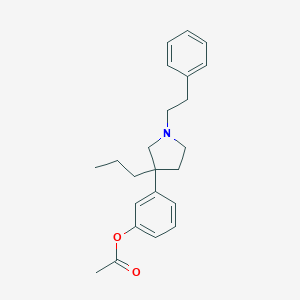
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate, commonly known as PPA, is a synthetic compound that belongs to the class of phenylethanolamines. PPA is a psychoactive substance that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of PPA is not fully understood. However, it is believed that PPA acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of PPA.
Effets Biochimiques Et Physiologiques
PPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and mood enhancement. PPA has also been shown to increase heart rate and blood pressure, leading to increased energy levels and improved physical performance.
Avantages Et Limitations Des Expériences En Laboratoire
PPA has several advantages as a research tool. It is a potent psychoactive compound that produces reliable and consistent effects, making it a valuable tool for studying the mechanisms of various biological processes. However, PPA also has several limitations as a research tool. It is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, PPA is a controlled substance, and its use in research is subject to strict regulations and guidelines.
Orientations Futures
There are several potential future directions for research on PPA. One area of research could focus on the long-term effects of PPA on the body. Another area of research could focus on the potential use of PPA in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of PPA and its effects on the central nervous system.
Méthodes De Synthèse
PPA is synthesized by the reaction of 3-(4-hydroxyphenyl)propionic acid with 3-propylpyrrolidine in the presence of acetic anhydride. The resulting compound is then purified by recrystallization to obtain PPA in its pure form.
Applications De Recherche Scientifique
PPA has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. PPA has been used in research to study the effects of neurotransmitters, such as dopamine and norepinephrine, on the central nervous system. It has also been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.
Propriétés
Numéro CAS |
13712-53-3 |
|---|---|
Nom du produit |
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate |
Formule moléculaire |
C23H29NO2 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
[3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenyl] acetate |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(21-10-7-11-22(17-21)26-19(2)25)14-16-24(18-23)15-12-20-8-5-4-6-9-20/h4-11,17H,3,12-16,18H2,1-2H3 |
Clé InChI |
XMHWCXKJOKIDRC-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
SMILES canonique |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
Synonymes |
Acetic acid 3-(1-phenethyl-3-propyl-3-pyrrolidinyl)phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




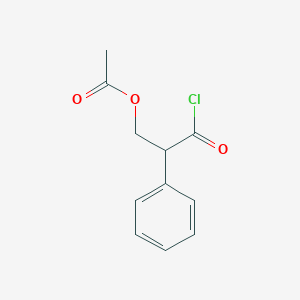
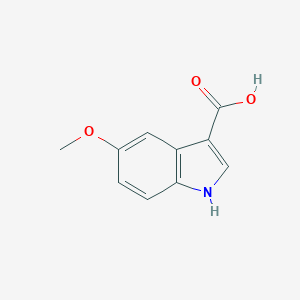
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
